2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid
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Overview
Description
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is an aminobenzoic acid derivative, where the amino group is substituted with a 3-chlorophenylmethylidene group. This compound is structurally related to other anthranilic acid derivatives and is known for its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid typically involves the condensation of 3-chlorobenzaldehyde with anthranilic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it may interact with other molecular targets and pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Mefenamic acid: Another anthranilic acid derivative with similar anti-inflammatory properties.
Flufenamic acid: Known for its anti-inflammatory and analgesic effects.
Tolfenamic acid: Structurally similar and used for similar therapeutic purposes.
Uniqueness
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and its potential anticancer activity make it a valuable compound for further research and development .
Properties
CAS No. |
654648-93-8 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10ClNO2/c15-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)14(17)18/h1-9H,(H,17,18) |
InChI Key |
NYWKMXRZLBJAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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